molecular formula C6H9NO3 B061384 (2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID CAS No. 160867-99-2

(2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B061384
CAS No.: 160867-99-2
M. Wt: 143.14 g/mol
InChI Key: OGAOOVOPBAWHDG-LURJTMIESA-N
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Description

(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is a high-purity, chiral organic compound that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. This molecule features a pyrrolidone ring, a privileged structure found in numerous bioactive molecules and pharmaceuticals, substituted with a carboxylic acid group and a stereospecific methyl group at the 2-position. The defined (S) configuration at the chiral center is critical for imparting specific three-dimensional interactions with biological targets, making this compound an essential precursor for the synthesis of novel compounds with potential neurological activity.

Properties

IUPAC Name

(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOOVOPBAWHDG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidone Precursors

Introducing the 2-methyl group stereoselectively remains a critical challenge. A two-step alkylation-deprotection sequence has been reported for related compounds. For example, (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate was synthesized via HCl-mediated deprotection of a tert-butyl ester, followed by methylation . Applying this to the target molecule, (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid could be obtained by:

  • Methylation : Reacting (2S)-5-oxopyrrolidine-2-carboxylate with iodomethane in the presence of Cs₂CO₃, achieving 32–60% yields .

  • Deprotection : Treating the methyl ester with 4 M HCl in dioxane to hydrolyze the ester to a carboxylic acid .

This method ensures retention of configuration at the 2-position, as evidenced by the consistent (S)-configuration in intermediates .

Stereoselective Synthesis via Mitsunobu Reaction

The Mitsunobu reaction enables precise stereochemical control during hydroxyl group substitution. In morpholinone syntheses, this reaction was used to invert configurations at chiral centers, ensuring trans-disubstitution . For the target pyrrolidone, a similar strategy could involve:

  • Oxidation : Converting a hydroxyl group at the 5-position to a ketone.

  • Mitsunobu Reaction : Installing the methyl group with retention of configuration using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

This approach avoids racemization, critical for maintaining the (2S)-configuration.

Deprotection and Final Functionalization

Final steps often involve deprotecting esters to carboxylic acids. For instance, methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate was treated with 4 M HCl in dioxane, achieving quantitative deprotection . Similarly, 4-methylbenzyl esters are cleaved under acidic conditions to yield free carboxylic acids . These methods ensure high purity and avoid side reactions, crucial for pharmaceutical-grade synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods:

Method Starting Material Conditions Yield Stereochemical Outcome
Cyclocondensation N-(4-Aminophenyl)acetamideReflux in water with itaconic acid78–86%Racemic
Cs₂CO₃-Mediated Methylation (2S)-5-Oxopyrrolidine-2-carboxylateIodomethane, Cs₂CO₃, acetonitrile, 50°C32–60%Retention of (S)-configuration
Mitsunobu Reaction HydroxypyrrolidoneDEAD, PPh₃, THF, 0°C to rt45–70%Inversion/Retention
HCl Deprotection Methyl ester4 M HCl in dioxane, rt85–95%N/A

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a hydroxyl derivative.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been shown to enhance drug efficacy and bioavailability . Recent studies have highlighted its role in developing novel anticancer agents, demonstrating promising activity against human lung adenocarcinoma cells (A549) and multidrug-resistant bacterial strains .

Case Study: Anticancer Activity
In a study examining the anticancer properties of 5-oxopyrrolidine derivatives, it was found that specific compounds exhibited significant cytotoxicity against A549 cells, indicating the potential of this compound class in cancer therapy. The structure-dependent activity suggests that modifications to the oxopyrrolidine framework could lead to more potent therapeutic agents .

Biochemical Research

Enzyme Activity and Metabolic Pathways
this compound is utilized in biochemical research to study enzyme activities and metabolic pathways. Its ability to act as a substrate or inhibitor in various enzymatic reactions aids researchers in understanding biological processes and developing new therapeutic strategies .

Example of Use
Researchers have employed this compound to investigate its effects on metabolic enzymes involved in drug metabolism, providing insights into how structural modifications can influence enzyme interactions and activity .

Polymer Chemistry

Incorporation into Polymer Formulations
The compound can be integrated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly relevant in the development of advanced materials for industrial use .

Material Properties Improvement
By modifying polymer matrices with this compound, researchers have reported improvements in mechanical properties, making these materials suitable for applications requiring high durability and resilience .

Agricultural Chemistry

Development of Agrochemicals
The compound has been explored for its potential applications in agricultural chemistry, particularly in formulating effective pest control agents. Its derivatives may contribute to safer agrochemical products that are less harmful to the environment while maintaining efficacy against pests .

Regulatory Insights
As an active ingredient, this compound has been evaluated for its safety and effectiveness in agricultural use, aligning with regulatory standards for environmental safety .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound is employed as a standard for quantifying related compounds across various samples. Its consistent chemical properties make it suitable for calibration in analytical techniques such as chromatography and mass spectrometry .

Quantification Studies
Studies utilizing this compound as a reference standard have demonstrated improved accuracy in measuring concentrations of similar compounds in complex biological matrices .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Metabolic Pathways: It may participate in or modulate various metabolic pathways, affecting the synthesis and degradation of biomolecules.

    Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Substituent Variations

(2S)-5-Methylpyrrolidine-2-carboxylic Acid (CAS 89531-37-3)
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Key Differences : Replaces the 5-oxo group with a methyl group.
  • Properties : Higher melting point (186–187°C) due to reduced polarity compared to the oxo derivative .
  • Applications : Used in APIs and organic synthesis but lacks the ketone’s hydrogen-bonding capacity .
(2S)-5-Oxo-1-isopropylpyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • Key Differences : Includes an N-isopropyl group, adding steric bulk and lipophilicity .
  • Applications: Potential use in specialized peptide synthesis or as a building block for kinase inhibitors.
5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid
  • Molecular Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.17 g/mol
  • Key Differences: Features an amino group at position 5 and a methyl group at position 3 .
  • Applications : Suited for forming amide bonds or as a precursor in nucleotide analogs.

Functional Group and Ring Modifications

(R)-1-Pyrroline-5-carboxylic Acid (CAS 489469-23-0)
  • Molecular Formula: C₅H₇NO₂
  • Molecular Weight : 113.11 g/mol
  • Key Differences : Contains a pyrroline (unsaturated) ring instead of pyrrolidine, introducing conjugation and reactivity .
  • Applications : Useful in biochemical studies involving imine intermediates.
(2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic Acid (CAS 269078-69-5)
  • Molecular Formula: C₂₆H₂₃NO₄
  • Molecular Weight : 413.47 g/mol
  • Key Differences : Fmoc-protected amine and phenyl group at position 5, enhancing steric hindrance .
  • Applications : Primarily used in solid-phase peptide synthesis.

Stereochemical and Positional Isomers

(2R,4R)-4-Methyl-2-pyrrolidinecarboxylic Acid (CAS 31137-95-8)
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Key Differences : Methyl group at position 4 (vs. 2) and R-configuration at C2 .
  • Applications : Chiral building block for asymmetric catalysis.

Comparative Analysis Table

Compound Name CAS Molecular Formula Substituents/Modifications Key Applications
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid 160867-99-2 C₆H₉NO₃ 2S-methyl, 5-oxo Drug scaffolds, enzyme inhibitors
(2S)-5-Methylpyrrolidine-2-carboxylic acid 89531-37-3 C₆H₁₁NO₂ 2S-methyl, 5-methyl API intermediates
(2S)-5-Oxo-1-isopropylpyrrolidine-2-carboxylic acid - C₈H₁₃NO₃ 2S-methyl, 5-oxo, N-isopropyl Kinase inhibitor synthesis
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid - C₆H₁₂N₂O₂ 3-methyl, 5-amino Peptide/nucleotide analogs
(R)-1-Pyrroline-5-carboxylic acid 489469-23-0 C₅H₇NO₂ Unsaturated pyrroline ring Biochemical probes
(2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic acid 269078-69-5 C₂₆H₂₃NO₄ Fmoc-protected, 5-phenyl Peptide synthesis

Biological Activity

(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as 5-oxopyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

  • Molecular Formula : C5_5H7_7NO3_3
  • Molecular Weight : 129.114 g/mol
  • Melting Point : 180-185 °C
  • Density : 1.4 g/cm³

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer activity, particularly against human lung adenocarcinoma (A549) cells. The following table summarizes key findings regarding the anticancer efficacy of various derivatives:

CompoundIC50_{50} (µM)Effect on A549 Viability (%)Notes
Compound 156634% reductionMore potent than control
Compound 20N/AHigh activity with low cytotoxicity on non-cancerous cellsContains thienyl fragments
Compound 21N/ASelective against multidrug-resistant S. aureusPromising antimicrobial properties

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of various 5-oxopyrrolidine derivatives, compound 15 was found to significantly reduce the viability of A549 cells to 34% at a concentration of 100 µM. This compound showed a structure-dependent activity, indicating that specific functional groups enhance its anticancer properties .

Additionally, compounds containing free amino groups exhibited greater anticancer activity compared to those with acetylamino fragments, suggesting that structural modifications can influence biological outcomes .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy against selected bacteria:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)<64 µg/mLEffective against resistant strains
Klebsiella pneumoniae>64 µg/mLNo significant activity
Escherichia coli>64 µg/mLNo significant activity

Case Study: Antimicrobial Screening

In antimicrobial assays, derivatives were screened against clinically significant pathogens. Notably, compound 21 demonstrated selective activity against methicillin-resistant Staphylococcus aureus strains, showcasing its potential as a lead compound for developing new antimicrobial agents . However, other compounds showed limited or no activity against Gram-negative bacteria.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Q & A

Q. What are the established synthetic routes for (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

Synthesis typically involves cyclization of chiral precursors or enzymatic resolution. For example, proline derivatives may undergo oxidation at the 5-position to introduce the ketone group, followed by methyl group introduction via alkylation. Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral stationary phases in HPLC purification . Key steps:

  • Starting materials : L-proline derivatives or other bicyclic intermediates.
  • Oxidation : Use oxidizing agents like KMnO₄ or enzymatic systems.
  • Methylation : Alkylation with methyl halides under basic conditions.
  • Purification : Chiral HPLC or recrystallization from ethanol (melting point: 186–187°C) .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

A combination of techniques ensures structural confirmation and purity:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and methyl/ketone groups.
  • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (ketone).
  • Mass Spectrometry : ESI-MS for molecular weight confirmation (theoretical: 157.16 g/mol).
  • Melting Point : 186–187°C (ethanol recrystallization) .
  • Chiral Analysis : Polarimetry or chiral HPLC to verify >98% enantiomeric excess .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (risk codes: H315, H318) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (P261) .
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste (P501) .
  • First Aid : Flush eyes with water for 15 minutes (P305+P351+P338); seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular Docking : Simulate interactions with target enzymes (e.g., proline-specific peptidases) using software like AutoDock or Schrödinger.
  • QSAR Studies : Correlate structural features (e.g., methyl group steric effects) with activity data from analogues .
  • Dynamic Simulations : MD simulations to assess stability in biological matrices (e.g., plasma protein binding) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or bioassay results)?

  • Data Triangulation : Cross-validate using orthogonal methods (e.g., X-ray crystallography for stereochemical confirmation) .
  • Replicate Experiments : Ensure consistency across multiple batches and independent labs.
  • Literature Benchmarking : Compare with published data on structurally similar compounds (e.g., 5-oxopyrrolidine-2-carboxylic acid derivatives) .
  • Statistical Analysis : Apply multivariate analysis to identify outliers or systematic errors .

Q. What in vitro assays are suitable for evaluating its antimicrobial or enzyme-inhibitory potential?

  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Enzyme Inhibition : Measure IC₅₀ against proline-specific enzymes (e.g., prolyl oligopeptidase) via fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess therapeutic index .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Co-solvents : Use ethanol or PEG-400 (solubility: >50 mg/mL in ethanol) .
  • pH Adjustment : Prepare sodium salts at neutral pH for aqueous formulations.
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

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